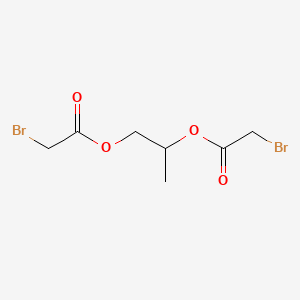
1,2-Bis-(bromoacetoxy)-propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis-(bromoacetoxy)-propane is an organic compound with the molecular formula C7H12Br2O4. It is a derivative of propane, where two bromoacetoxy groups are attached to the first and second carbon atoms of the propane backbone. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis-(bromoacetoxy)-propane can be synthesized through the esterification of 1,2-dihydroxypropane (propylene glycol) with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Sulfuric acid or other strong acids.
The reaction can be represented as follows:
CH3CH(OH)CH2OH+2BrCH2COOH→CH3CH(OCOCH2Br)CH2OCOCH2Br+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Bis-(bromoacetoxy)-propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoacetoxy groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a base or acid catalyst, leading to the formation of 1,2-dihydroxypropane and bromoacetic acid.
Reduction: The compound can be reduced to form 1,2-dihydroxypropane and bromoacetaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 1,2-Dihydroxypropane and bromoacetic acid.
Reduction: 1,2-Dihydroxypropane and bromoacetaldehyde.
科学的研究の応用
1,2-Bis-(bromoacetoxy)-propane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives, coatings, and resins due to its reactivity and ability to form stable bonds.
作用機序
The mechanism of action of 1,2-Bis-(bromoacetoxy)-propane involves its reactivity towards nucleophiles. The bromoacetoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
1,2-Bis-(bromoacetoxy)-ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis-(bromoacetoxy)-propane: Similar structure but with bromoacetoxy groups on the first and third carbon atoms.
1,2-Dibromoethane: Contains two bromine atoms on an ethane backbone without the acetoxy groups.
Uniqueness
1,2-Bis-(bromoacetoxy)-propane is unique due to its specific arrangement of bromoacetoxy groups on a propane backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry, pharmaceuticals, and industrial processes.
特性
CAS番号 |
37102-72-0 |
|---|---|
分子式 |
C7H10Br2O4 |
分子量 |
317.96 g/mol |
IUPAC名 |
2-(2-bromoacetyl)oxypropyl 2-bromoacetate |
InChI |
InChI=1S/C7H10Br2O4/c1-5(13-7(11)3-9)4-12-6(10)2-8/h5H,2-4H2,1H3 |
InChIキー |
RGDPNMOZYADFIA-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)CBr)OC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


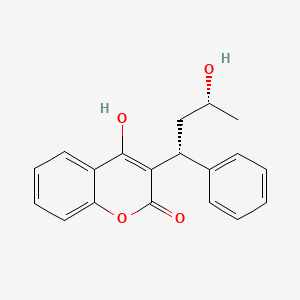

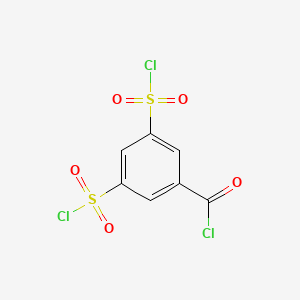
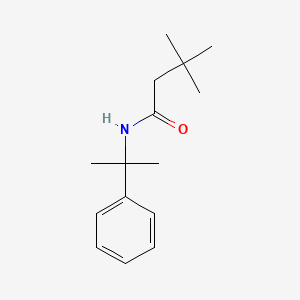

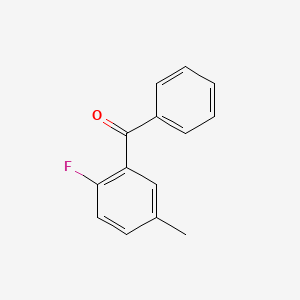
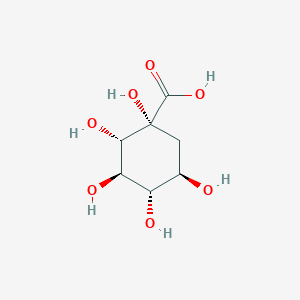
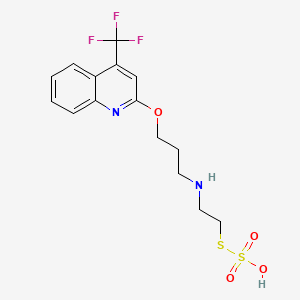
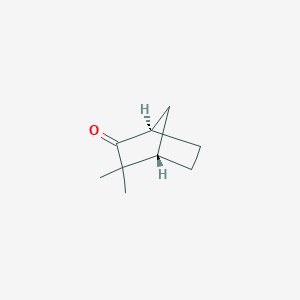
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
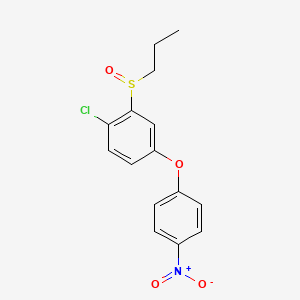

![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)

